2-((3-Fluoropyridin-4-yl)oxy)acetic acid is an organic compound characterized by the presence of a fluorinated pyridine moiety attached to an acetic acid group via an ether linkage. The chemical structure can be represented as follows:
This compound is notable for its unique combination of functional groups, which may contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid typically involves several steps, including the formation of the pyridine derivative and subsequent reactions to attach the acetic acid moiety. A common synthetic route includes:
These reactions are typically monitored using thin-layer chromatography to ensure the desired product is obtained.
Research indicates that 2-((3-Fluoropyridin-4-yl)oxy)acetic acid exhibits significant biological activity, particularly in pharmacological contexts. Its structural features suggest potential interactions with biological targets, possibly influencing pathways related to inflammation and cancer treatment. The presence of the fluorine atom enhances lipophilicity and may improve binding affinity to specific receptors or enzymes, making it a candidate for further investigation in drug development.
The synthesis methods for 2-((3-Fluoropyridin-4-yl)oxy)acetic acid have been documented in various studies, highlighting different approaches:
2-((3-Fluoropyridin-4-yl)oxy)acetic acid has potential applications in several fields:
Interaction studies involving 2-((3-Fluoropyridin-4-yl)oxy)acetic acid focus on its binding capabilities with various biological targets:
These studies are crucial for evaluating the compound's pharmacokinetics and pharmacodynamics.
Several compounds share structural similarities with 2-((3-Fluoropyridin-4-yl)oxy)acetic acid, each possessing unique properties that differentiate them:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Fluoropyridine | C_5H_4F_N | Basic pyridine structure with fluorine |
| 4-(Pyridin-3-yloxy)butanoic acid | C_10H_12N_O_3 | Longer carbon chain with similar functionalities |
| 2-(Pyridin-4-yloxy)acetic acid | C_9H_9N_O_3 | Similar acetic acid functionality |
The distinguishing feature of 2-((3-Fluoropyridin-4-yl)oxy)acetic acid lies in its specific combination of a fluorinated pyridine and an acetic acid group, which may enhance its biological activity compared to similar compounds. This unique structure potentially allows for selective interactions with biological targets that other compounds may not achieve.
The compound’s IUPAC name, 2-[(3-fluoropyridin-4-yl)oxy]acetic acid, reflects its core structure: a pyridine ring substituted with fluorine at position 3 and an ethoxyacetic acid group at position 4. The molecular formula is C₇H₆FNO₃, with a molar mass of 171.13 g/mol. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆FNO₃ |
| Molecular Weight | 171.13 g/mol |
| IUPAC Name | 2-[(3-fluoropyridin-4-yl)oxy]acetic acid |
| SMILES | O=C(O)COc1cnc(F)cc1 |
| InChI Key | PAPOVHMTVKXZRR-UHFFFAOYSA-N |
The InChI code (1S/C7H6FNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)) confirms the connectivity and stereoelectronic arrangement.